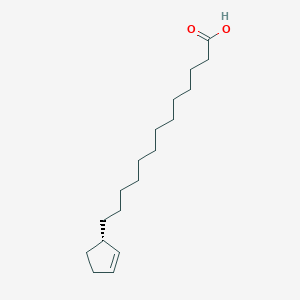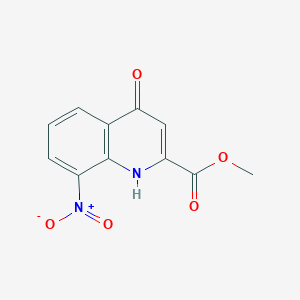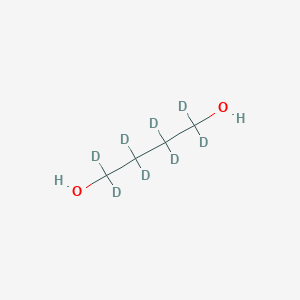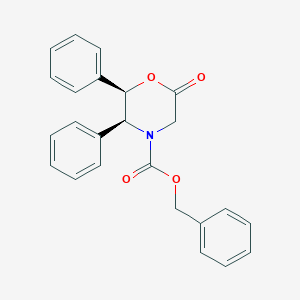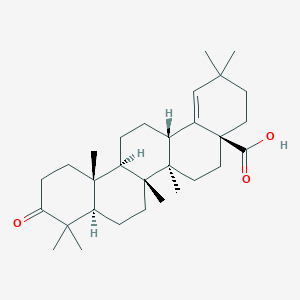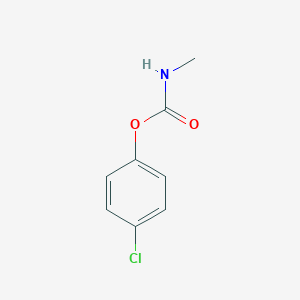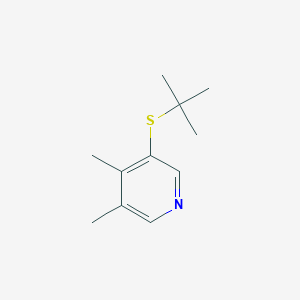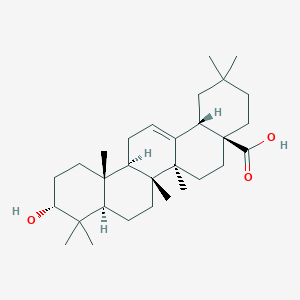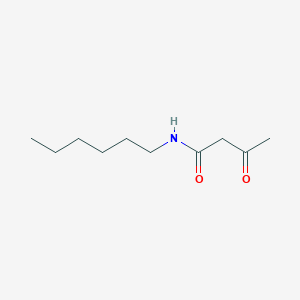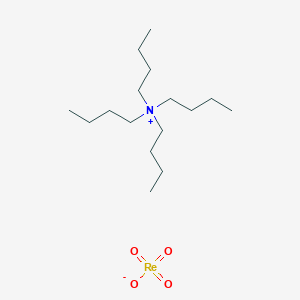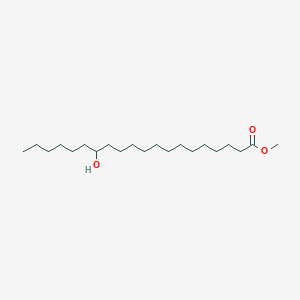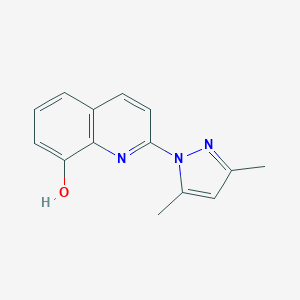
2-(3,5-Dimethyl-1h-pyrazol-1-yl)quinolin-8-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrazole and quinoline derivatives is a topic of interest in several papers. For instance, the synthesis of pyrazolo[1,5-a]quinoxalin-4(5H)-one derivatives is achieved through a copper-catalyzed oxidative [3 + 2]-annulation process . Another paper describes the regioselective synthesis of tetrahydro-2H-pyrazolo[3,4-b]quinolin-5(6H)-ones, which involves the reaction of 5-amino-3-methyl-1H-pyrazole with dimedone and aldehydes . These methods highlight the versatility of synthetic approaches in creating diverse pyrazole-quinoline scaffolds.
Molecular Structure Analysis
The molecular structure and conformation of pyrazole-quinoline derivatives are often confirmed using various spectroscopic techniques. For example, a novel pyrano[3,2-c]quinoline derivative's structure was elucidated using FT-IR, NMR, UV-visible spectroscopy, and mass spectral analysis . The crystal structure of a related compound was determined by X-ray single-crystal diffraction . These studies are crucial for understanding the molecular geometry and electronic properties of these compounds.
Chemical Reactions Analysis
The reactivity of pyrazole-quinoline derivatives is explored in the context of their potential biological activities. Some derivatives have been synthesized and evaluated for their antiproliferative activities against various human cancer cell lines . The chemical reactivity of these compounds is also studied through theoretical calculations, such as density functional theory (DFT), to predict the most reactive sites for nucleophilic attack .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole-quinoline derivatives are influenced by their molecular structure. For instance, the photophysical properties, including solvatochromism and acidochromism, of amino derivatives of pyrazoloquinoline are investigated, revealing their potential as molecular logic switches . The nonlinear optical behavior of certain derivatives is also studied, indicating their potential application in materials science .
Applications De Recherche Scientifique
Synthesis and Characterization
This compound has been explored for its synthesis and characterization, particularly in the context of forming complexes with metals like aluminum and zinc. These complexes have been studied for their potential catalytic properties, especially in the ring-opening polymerization of ε-caprolactone, suggesting applications in material science and polymer chemistry (Qiao, Ma, & Wang, 2011).
Antimicrobial Properties
Research has also delved into the antimicrobial properties of derivatives containing the 2-(3,5-Dimethyl-1H-pyrazol-1-yl)quinolin-8-ol scaffold. These studies aim to identify novel antimicrobial agents, with some compounds showing significant activity against both Gram-positive and Gram-negative bacteria (Raju, Mahesh, Manjunath, Venkata, & Ramana, 2016).
Antioxidant and DNA Protection
There is also interest in the antioxidant properties of derivatives, with studies suggesting their potential in quenching radicals and inhibiting DNA oxidation. This indicates possible applications in developing therapeutic agents focused on oxidative stress and related conditions (Xi & Liu, 2015).
Anticancer Activity
Furthermore, research on N-acylhydrazones derivatives has shown that these compounds may exhibit potent anticancer activities, indicating the potential for developing new therapeutic agents against various cancer types (Kumar, Fernandes, & Kumar, 2016).
Structural Studies
Theoretical and experimental studies have been conducted to understand the structural and electronic spectra of 8-hydroxyquinoline derivatives, including those related to 2-(3,5-Dimethyl-1H-pyrazol-1-yl)quinolin-8-ol. These studies provide insights into the optical properties and potential applications in designing materials with specific photophysical properties (Ning, Ren, Zhang, & Zhang, 2013).
Orientations Futures
Propriétés
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)quinolin-8-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c1-9-8-10(2)17(16-9)13-7-6-11-4-3-5-12(18)14(11)15-13/h3-8,18H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFJJCCZETFFOJM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=C(C=CC=C3O)C=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00353629 |
Source


|
| Record name | 2-(3,5-dimethyl-1h-pyrazol-1-yl)quinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00353629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Dimethyl-1h-pyrazol-1-yl)quinolin-8-ol | |
CAS RN |
18239-59-3 |
Source


|
| Record name | 2-(3,5-dimethyl-1h-pyrazol-1-yl)quinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00353629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

